molecular formula C9H15N3 B13109358 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B13109358
M. Wt: 165.24 g/mol
InChI Key: PUOBSBGCVWTROV-UHFFFAOYSA-N
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Description

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyrazine core with an isopropyl substituent at position 3. Its structure combines a pyrazine ring fused with an imidazole ring, where the tetrahydro modification (saturation of the pyrazine ring) enhances conformational flexibility and influences pharmacological properties. This scaffold is notable in medicinal chemistry for its role as a bioisostere of peptidic structures, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and ion channels .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3

InChI Key

PUOBSBGCVWTROV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2N1CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features

  • Saturation : The tetrahydro modification (5,6,7,8-saturation) reduces ring rigidity, enhancing binding to conformational-sensitive targets like NaV1.7 ion channels .
  • Substituents : The 3-isopropyl group contributes to hydrophobic interactions, while bromo or trifluoromethyl derivatives (e.g., 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride) serve as intermediates for further functionalization .

Comparison with Analogous Compounds

Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine Derivatives

Parameter 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (BIM-46174)
Ring Fusion Position [1,5-a] [1,2-a]
Biological Target Dual orexin receptors (OX1R/OX2R) Gaq proteins
Activity Dual receptor antagonism (IC₅₀ ~10–100 nM) Gaq protein inhibition (IC₅₀ ~0.5–2 µM)
Structural Flexibility Moderate (saturated pyrazine) Higher (additional methylene group)
  • Key Insight : The [1,2-a] fusion in BIM-46174 introduces steric bulk, favoring Gaq protein binding, whereas the [1,5-a] isomer optimizes orexin receptor interactions .

Saturated vs. Unsaturated Derivatives

Compound Activity (NaV1.7 Inhibition) Potency
Imidazo[1,5-a]pyrazine (12) Inactive N/A
Tetrahydroimidazo[1,5-a]pyrazine (13) Active (IC₅₀ = 50 nM) 10-fold improvement
  • Rationale : Saturation in compound 13 likely stabilizes a bioactive conformation, enhancing NaV1.7 binding .

Heterocyclic Core Variations

Compound Core Structure Application
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Pyrimidine ring Antibacterial agents
This compound Pyrazine ring Orexin receptor antagonists
  • Impact of Heteroatoms : Pyrimidine derivatives (e.g., hydrazones) exhibit antibacterial activity due to enhanced hydrogen bonding, while pyrazine-based compounds target neurological pathways .

Pharmacological and Physicochemical Properties

Bioavailability and Solubility

  • 3-Isopropyl Derivative : Moderate logP (~0.3) suggests balanced lipophilicity, suitable for blood-brain barrier penetration .
  • Salt Forms : Dihydrochloride salts (e.g., 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride) improve aqueous solubility (critical for in vivo studies) .

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